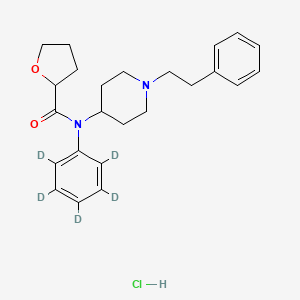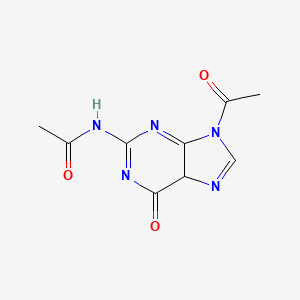
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide, also known as N-(9-acetyl-6-oxo-3H-purin-2-yl)acetamide, is a chemical compound with the molecular formula C9H9N5O3 and a molecular weight of 235.20 g/mol . It appears as a white to off-white powder and is known for its applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide can be synthesized from guanine nucleosides through acetylation using acetic anhydride and acetic acid . The reaction typically involves heating the reactants to facilitate the acetylation process, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure proper mixing, heating, and purification of the final product. The compound is often produced as an intermediate for the synthesis of antiviral drugs such as acyclovir .
化学反应分析
Types of Reactions
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce reduced derivatives. Substitution reactions result in compounds with new functional groups replacing the original ones.
科学研究应用
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the manufacture of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate for antiviral drugs, the compound undergoes further chemical transformations to produce active antiviral agents. These agents inhibit viral replication by targeting viral DNA polymerase, thereby preventing the synthesis of viral DNA .
相似化合物的比较
Similar Compounds
- N-(2-acetyl-6-oxo-5H-purin-2-yl)acetamide
- N-(9-acetyl-6-oxo-3H-purin-2-yl)acetamide
- N-(2,9-diacetylguanine)
Uniqueness
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of antiviral drugs and other pharmaceutical compounds .
属性
分子式 |
C9H9N5O3 |
|---|---|
分子量 |
235.20 g/mol |
IUPAC 名称 |
N-(9-acetyl-6-oxo-5H-purin-2-yl)acetamide |
InChI |
InChI=1S/C9H9N5O3/c1-4(15)11-9-12-7-6(8(17)13-9)10-3-14(7)5(2)16/h3,6H,1-2H3,(H,11,13,15,17) |
InChI 键 |
VDDGSTLVGSEPAU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134329.png)
![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B15134333.png)
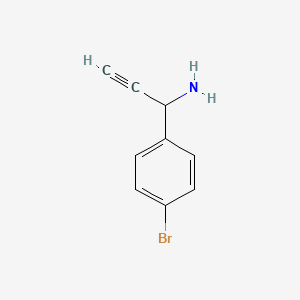
![5-[(tert-butoxy)carbonyl]-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B15134339.png)

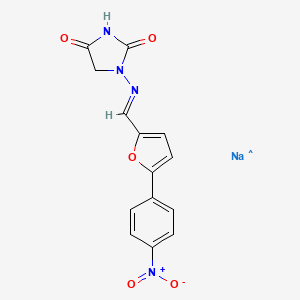
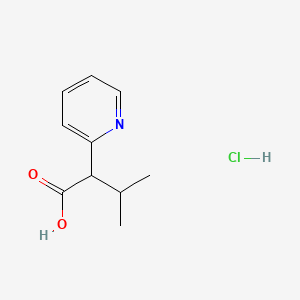
![2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B15134362.png)
![5-[2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B15134363.png)

![3,4-dimethoxy-N-[(2-methoxyphenyl)methyl]-alpha-methyl-benzeneethanamine,monohydrochloride](/img/structure/B15134373.png)
![7-Methyl-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B15134385.png)
![Tert-butyl 4-oxo-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B15134391.png)
